molecular formula C40H40F6N4O6S2 B3338529 11,12-Bis[N-(i-propyl)-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate) CAS No. 958004-12-1

11,12-Bis[N-(i-propyl)-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)

Cat. No. B3338529
CAS RN: 958004-12-1
M. Wt: 850.9 g/mol
InChI Key: DLFURDTTZFUCIY-UHFFFAOYSA-L
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Description

The compound is a type of ionic liquid, which are salts in which the ions are poorly coordinated, resulting in these solvents being liquid below 100°C, or even at room temperature (at ambient temperatures). Ionic liquids have many applications, such as powerful solvents and electrically conducting fluids (electrolytes) .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a benzimidazolium core with propyl substituents, attached to an ethanoanthracene structure. The entire molecule is a salt, with trifluoromethanesulfonate as the counterion .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the benzimidazolium group and the trifluoromethanesulfonate group. The benzimidazolium group might act as a weak base, while the trifluoromethanesulfonate is a good leaving group .


Physical And Chemical Properties Analysis

As an ionic liquid, this compound would be expected to have a relatively low melting point. It might also have good thermal stability and high ionic conductivity .

Mechanism of Action

Without specific context, it’s hard to define a ‘mechanism of action’ for this compound. If it’s being used as a catalyst in a chemical reaction, the mechanism would depend on the specific reaction .

Safety and Hazards

Like all chemicals, safe handling would require appropriate safety measures. Without specific information, it’s hard to comment on the exact toxicity or environmental impact .

Future Directions

The use of ionic liquids is a hot topic in current research, with potential applications in many fields including green chemistry, catalysis, and battery technology .

properties

IUPAC Name

1-propan-2-yl-3-[[16-[(3-propan-2-ylbenzimidazol-1-ium-1-yl)methyl]-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methyl]benzimidazol-3-ium;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H40N4.2CHF3O3S/c1-25(2)41-23-39(33-17-9-11-19-35(33)41)21-31-32(22-40-24-42(26(3)4)36-20-12-10-18-34(36)40)38-29-15-7-5-13-27(29)37(31)28-14-6-8-16-30(28)38;2*2-1(3,4)8(5,6)7/h5-20,23-26,31-32,37-38H,21-22H2,1-4H3;2*(H,5,6,7)/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFURDTTZFUCIY-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=[N+](C2=CC=CC=C21)CC3C(C4C5=CC=CC=C5C3C6=CC=CC=C46)C[N+]7=CN(C8=CC=CC=C87)C(C)C.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H40F6N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

850.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11,12-Bis[N-(i-propyl)-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11,12-Bis[N-(i-propyl)-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)
Reactant of Route 2
11,12-Bis[N-(i-propyl)-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)
Reactant of Route 3
Reactant of Route 3
11,12-Bis[N-(i-propyl)-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)
Reactant of Route 4
Reactant of Route 4
11,12-Bis[N-(i-propyl)-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)
Reactant of Route 5
Reactant of Route 5
11,12-Bis[N-(i-propyl)-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)
Reactant of Route 6
11,12-Bis[N-(i-propyl)-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)

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